(S)-2-((tert-Butoxycarbonyl)amino)-3-cyclohexylpropanoic acid
Overview
Description
“(S)-2-((tert-Butoxycarbonyl)amino)-3-cyclohexylpropanoic acid” is a derivative of DAP, which is used in the synthesis of glucosamine synthase inhibitors and a myosin kinase inhibitor . It is also used in the preparation of indole derivatives as efflux pump inhibitors for the treatment and prevention of bacterial infections .
Synthesis Analysis
The synthesis of “(S)-2-((tert-Butoxycarbonyl)amino)-3-cyclohexylpropanoic acid” involves the use of tert-butyloxycarbonyl-protected amino acids (Boc-AAILs). These are prepared by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids . The resulting protected AAILs are used as the starting materials in dipeptide synthesis with commonly used coupling reagents .Molecular Structure Analysis
The molecular structure of “(S)-2-((tert-Butoxycarbonyl)amino)-3-cyclohexylpropanoic acid” is characterized by the presence of a tert-butyloxycarbonyl (Boc) group, which serves as the Nα-amino protecting group in peptide synthesis .Chemical Reactions Analysis
The chemical reactions involving “(S)-2-((tert-Butoxycarbonyl)amino)-3-cyclohexylpropanoic acid” are characterized by the use of amino acid ionic liquids (AAILs) for organic synthesis. The distinctive coupling reagent N,N0-diethylene-N00-2-chloroethyl thiophosphoramide enhances amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 min .Scientific Research Applications
Boc-Cha-OH: A Comprehensive Analysis of Scientific Research Applications
Peptide Synthesis: Boc-Cha-OH, also known as Boc-L-cyclohexylalanine, is commonly used in the synthesis of peptides. Its tert-butoxycarbonyl (Boc) group serves as a protective group for amines, particularly in the stepwise synthesis of peptides. The Boc group can be removed under mild acidic conditions without affecting other sensitive functional groups in the peptide chain.
Drug Development: The incorporation of Boc-Cha-OH into peptides can enhance their metabolic stability, making them more resistant to enzymatic degradation. This property is particularly useful in the development of peptide-based drugs, where increased stability can lead to improved pharmacokinetic profiles.
Apelin Receptor Activation: Research has shown that analogues of apelin incorporating cyclohexylalanine, such as Boc-Cha-OH, can act as potent activators of the apelin receptor . This receptor plays a role in cardiovascular function and fluid homeostasis, and its activation has therapeutic potential in treating heart failure and other cardiovascular diseases.
Antimicrobial Peptides: Cyclohexylalanine-containing peptides have been studied for their antimicrobial properties . The incorporation of Boc-Cha-OH into these peptides can contribute to their amphipathic nature, which is crucial for their ability to interact with and disrupt microbial membranes.
Proteomics Research: In proteomics, Boc-Cha-OH can be used to modify amino acids in proteins, aiding in the study of protein structure and function. The introduction of such modifications can help identify interaction sites or functional domains within proteins.
Green Chemistry: The chemoselective BOC protection offered by compounds like Boc-Cha-OH represents a green chemistry approach to protecting groups . This method avoids the use of catalysts and solvents, reducing the environmental impact of chemical synthesis.
Mechanism of Action
Target of Action
The primary target of Boc-Cha-OH is amines . Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair. They are derivatives of ammonia, wherein one or more hydrogen atoms have been replaced by a substituent such as an alkyl or aryl group .
Mode of Action
Boc-Cha-OH interacts with its targets through a process known as Boc protection . This involves the conversion of an amino function to a tert-butyl carbamate, resulting in a so-called Boc-derivative . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Biochemical Pathways
The Boc protection process affects the biochemical pathways of amines by making them less reactive . This allows for the selective protection of amines in the presence of other functional groups, facilitating complex organic synthesis .
Result of Action
The result of Boc-Cha-OH’s action is the formation of a Boc-protected amine . This compound is less reactive than the original amine, allowing it to withstand conditions that would otherwise cause it to react . The Boc group can be removed later under mild acidic conditions .
Action Environment
The action of Boc-Cha-OH is influenced by various environmental factors. For instance, the presence of a base such as sodium hydroxide is necessary for the Boc protection process . Additionally, the reaction is typically carried out under aqueous conditions .
properties
IUPAC Name |
(2S)-3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-14(2,3)19-13(18)15-11(12(16)17)9-10-7-5-4-6-8-10/h10-11H,4-9H2,1-3H3,(H,15,18)(H,16,17)/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSZQAQJBXGTSHP-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1CCCCC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1CCCCC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10442199 | |
Record name | Boc-Cha-OH hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10442199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-((tert-Butoxycarbonyl)amino)-3-cyclohexylpropanoic acid | |
CAS RN |
37736-82-6 | |
Record name | Boc-Cha-OH hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10442199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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